molecular formula C10H11F4N B13966270 N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine

N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine

Cat. No.: B13966270
M. Wt: 221.19 g/mol
InChI Key: FTLYVLXCKPPZJI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features both fluorobenzyl and trifluoromethyl groups. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine typically involves the reaction of 4-fluorobenzyl chloride with trifluoromethylamine under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions could target the fluorobenzyl group, potentially converting it to a benzylamine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of fluorine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Imines or amides.

    Reduction: Benzylamine derivatives.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly in designing compounds with enhanced metabolic stability and bioavailability.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with fluorobenzyl and trifluoromethyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N-methylamine
  • N-(trifluoromethyl)benzylamine
  • N-(4-chlorobenzyl)-N-(trifluoromethyl)ethanamine

Uniqueness

N-(4-fluorobenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both fluorobenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. These groups can enhance the compound’s metabolic stability, lipophilicity, and ability to interact with specific biological targets.

Properties

Molecular Formula

C10H11F4N

Molecular Weight

221.19 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(trifluoromethyl)ethanamine

InChI

InChI=1S/C10H11F4N/c1-2-15(10(12,13)14)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3

InChI Key

FTLYVLXCKPPZJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)F)C(F)(F)F

Origin of Product

United States

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